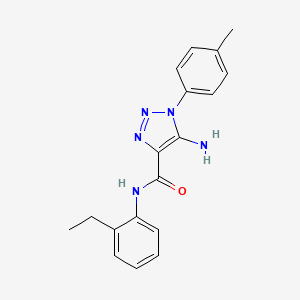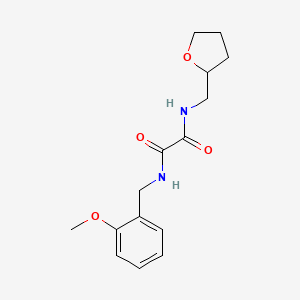![molecular formula C25H26N2O2 B5176180 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5176180.png)
11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as BDT, is a heterocyclic compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. BDT is a member of the tricyclic azepine family of compounds and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to bind to the GABA-A receptor, a protein involved in neurotransmission.
Biochemical and Physiological Effects:
11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound is cytotoxic to a range of cancer cell lines, including breast, lung, and colon cancer cells. 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is its broad range of biological activities, which make it a potentially useful tool for studying various cellular processes. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Another area of interest is the study of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves several steps, starting with the reaction of 3-bromoanisole with benzylamine to form 3-(benzyloxy)aniline. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran to form the tricyclic azepine core structure. The final step involves the introduction of a diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one moiety through a series of reactions, resulting in the formation of 11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one.
Applications De Recherche Scientifique
11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
11-[(3-phenylmethoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25-11-5-10-24-22-12-21(16-27(24)25)15-26(17-22)14-20-8-4-9-23(13-20)29-18-19-6-2-1-3-7-19/h1-11,13,21-22H,12,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQZYLEROHMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5176103.png)
![methyl 4-{5-[(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5176106.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5176127.png)

![5-(4-bromophenyl)-3-(4-chloro-3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5176158.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5176162.png)

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5176173.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)